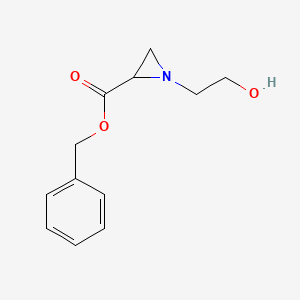
Benzyl 1-(2-hydroxyethyl)aziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1-(2-hydroxyethyl)aziridine-2-carboxylate is an organic compound that features an aziridine ring, which is a three-membered nitrogen-containing ring Aziridines are known for their high ring strain, making them highly reactive and valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(2-hydroxyethyl)aziridine-2-carboxylate typically involves the nucleophilic ring-opening of epoxides or aziridines. One common method is the reaction of 2-benzyloxirane with a primary sulfonamide, followed by cyclization to form the aziridine ring . The reaction conditions often require the use of a base, such as triethylamine, and solvents like acetonitrile at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(2-hydroxyethyl)aziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted products.
Oxidation and Reduction Reactions: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield primary alcohols.
Substitution Reactions: The benzyl group can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening with amines can yield amino alcohols, while oxidation of the hydroxyethyl group can produce carboxylic acids.
Scientific Research Applications
Benzyl 1-(2-hydroxyethyl)aziridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 1-(2-hydroxyethyl)aziridine-2-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can readily undergo nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can disrupt biological processes, making the compound a potential candidate for antimicrobial and anticancer applications .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity and applications.
Epoxides: Structurally similar to aziridines but contain an oxygen atom in the ring instead of nitrogen. They also undergo nucleophilic ring-opening reactions.
Azetidines: Four-membered nitrogen-containing rings that are less strained than aziridines but still reactive.
Uniqueness
Benzyl 1-(2-hydroxyethyl)aziridine-2-carboxylate is unique due to the presence of both the benzyl and hydroxyethyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
benzyl 1-(2-hydroxyethyl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-7-6-13-8-11(13)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEINJQWHUJUHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1CCO)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














